N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine
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Overview
Description
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is a complex organic compound that features a benzothiadiazole moiety, a piperidine ring, and a pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine typically involves multiple steps:
Formation of 2,1,3-Benzothiadiazole-5-carbonyl chloride: This can be achieved by reacting 2,1,3-benzothiadiazole with thionyl chloride in the presence of pyridine.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting the benzothiadiazole-5-carbonyl chloride with piperidine under controlled conditions.
Pyrimidine Ring Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the benzothiadiazole and pyrimidine rings.
Reduction: Reduced forms of the benzothiadiazole and pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog that lacks the piperidine and pyrimidine rings.
5-Chloro-N-methylpyrimidin-2-amine: A related compound that lacks the benzothiadiazole and piperidine moieties.
Piperidine Derivatives: Compounds containing the piperidine ring but lacking the benzothiadiazole and pyrimidine structures.
Uniqueness
N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine is unique due to its combination of three distinct moieties: benzothiadiazole, piperidine, and pyrimidine. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C17H17ClN6OS |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H17ClN6OS/c1-23(17-19-9-12(18)10-20-17)13-4-6-24(7-5-13)16(25)11-2-3-14-15(8-11)22-26-21-14/h2-3,8-10,13H,4-7H2,1H3 |
InChI Key |
OMNIBQLWCNKKKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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